The compound is synthesized through various chemical reactions, primarily involving halogenation and coupling reactions. It falls under the category of organic compounds with significant applications in pharmaceuticals and agrochemicals due to its bioactive properties.
The synthesis of 3-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid typically involves a multi-step process. One common synthetic route begins with the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole, yielding an intermediate 4-bromo-1H-pyrazole. This intermediate is then subjected to a palladium-catalyzed coupling reaction with benzoic acid to produce the target compound.
Key Parameters:
For industrial applications, continuous flow reactors and advanced purification techniques are employed to enhance yield and ensure the purity of the synthesized compound.
The molecular formula for 3-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is , with a molecular weight of approximately 220.20 g/mol. The structure features:
The presence of the fluorine atom significantly influences the electronic properties and reactivity of the compound, enhancing its biological activity.
3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid can participate in various chemical reactions:
These reactions are crucial for exploring the compound's utility in drug development and materials science.
The mechanism of action for 3-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific biological targets. The fluoro group enhances lipophilicity, allowing better membrane penetration, while the pyrazole ring can engage in hydrogen bonding and hydrophobic interactions.
These interactions modulate enzyme activity or receptor binding, leading to various biological effects such as antimicrobial activity against resistant bacterial strains. The compound's structure allows it to act as a potential ligand in biochemical assays, influencing cellular processes.
3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid has several significant applications:
The compound is also employed in studies involving enzyme interactions, providing insights into drug design and development strategies aimed at combating antibiotic resistance.
Gram-positive bacteria like Staphylococcus aureus (including MRSA, VISA, and VRSA strains) and Enterococcus faecium pose formidable challenges due to their rapid resistance development and biofilm formation capabilities. The ESKAPE pathogens – particularly S. aureus and Enterococcus spp. – cause over 100,000 deaths annually and exhibit multidrug resistance through:
Pyrazole-benzoic acid hybrids address these mechanisms through:
Table 1: Biofilm Inhibition Efficacy of Pyrazole-Benzoic Acid Derivatives
Compound | S. aureus ATCC 25923 Biofilm Inhibition (% vs control) | ||
---|---|---|---|
2× MIC | 1× MIC | 0.5× MIC | |
Derivative 8 | 92% | 78% | 45% |
Derivative 10 | 96% | 89% | 84% |
Derivative 11 | 95% | 88% | 82% |
Vancomycin | 90% | 85% | 60% |
Data adapted from Bioscreen C analysis [2]
The medicinal chemistry of pyrazole antibiotics has progressed through three generations:
First-generation (Non-fluorinated):
Second-generation (Mono-fluorinated):
Third-generation (Polyfluorinated/Trifluoromethyl):
Table 2: Evolution of Anti-Staphylococcal Activity in Pyrazole Derivatives
Generation | Representative Structure | MIC vs S. aureus (μg/mL) | Resistance Development (Fold change after 20 passages) |
---|---|---|---|
1st | 4-[3-phenyl-pyrazol-1-yl]benzoate | 12.5–50.0 | 16× |
2nd | 3-Fluoro-4-(1-methylpyrazol-4-yl)benzoic acid | 0.78–3.12 | 4× |
3rd | Bis(trifluoromethyl)aniline derivative | ≤0.78 | 2× |
Consolidated data from [2] [3] [5]
Clinical candidates like LCB01-0371 exemplify advanced pyrazole hybrids, featuring a cyclic amidrazone moiety that overcomes solubility limitations of early analogs while maintaining activity against MRSA and VRE [7].
Strategic fluorine incorporation profoundly influences the pharmacodynamics and pharmacokinetics of pyrazole-benzoic acid hybrids through three primary mechanisms:
Electronic Effects:
Steric Mimicry:
Metabolic Stabilization:
Table 3: Impact of Fluorination Patterns on Compound Properties
Substitution Pattern | log P | MIC vs MRSA (μg/mL) | HEK293 CC₅₀ (μg/mL) | Metabolic Stability (% remaining after 60 min) |
---|---|---|---|---|
Unsubstituted | 2.8 | 6.25 | >100 | 35% |
3-Fluoro | 2.5 | 1.56 | >100 | 68% |
4-Trifluoromethyl | 3.1 | 0.78 | 92.3 | 85% |
3-Fluoro-5-trifluoromethyl | 3.4 | 0.39 | 78.6 | 89% |
Data compiled from cytotoxicity and microsomal stability assays [3] [5]
The trifluoromethyl group provides optimal bioactivity enhancement, combining strong electron-withdrawing properties (-I effect) with high lipophilicity (π = 0.88). This balance enables penetration through the hydrophobic membranes of Gram-positive pathogens while maintaining sufficient aqueous solubility (>50 μg/mL) for systemic distribution [8]. Notably, 3-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid derivatives demonstrate negligible toxicity to human embryonic kidney cells (HEK293) at therapeutic concentrations, indicating favorable selectivity indices [2] [5].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: